molecular formula C10H6N2S B11905213 5-Phenylthiazole-2-carbonitrile CAS No. 1316218-36-6

5-Phenylthiazole-2-carbonitrile

Cat. No.: B11905213
CAS No.: 1316218-36-6
M. Wt: 186.24 g/mol
InChI Key: NMASKEKEMZPIOW-UHFFFAOYSA-N
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Description

5-Phenylthiazole-2-carbonitrile is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by a phenyl group attached to the thiazole ring and a cyano group at the second position. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylthiazole-2-carbonitrile typically involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a straightforward approach to obtaining the desired thiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: Reagents such as amines and thiols are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

5-Phenylthiazole-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Phenylthiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylthiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and cyano groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

1316218-36-6

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

5-phenyl-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C10H6N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H

InChI Key

NMASKEKEMZPIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C#N

Origin of Product

United States

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